N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine
Overview
Description
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methoxyphenoxy group and an oxolan-3-ylmethylamine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxyphenol, pyridine-3-carbaldehyde, and oxolane derivatives. The reaction conditions usually require the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of automated systems allows for precise monitoring of temperature, pressure, and reaction time, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selective formation of the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine include:
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(2-methylpentan-2-yl)pyridin-3-amine
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-21-16-6-2-3-7-17(16)23-18-15(5-4-9-20-18)12-19-11-14-8-10-22-13-14/h2-7,9,14,19H,8,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKKRODBNONJND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNCC3CCOC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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